molecular formula C19H33ClO3Si2 B14265907 3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride CAS No. 141818-63-5

3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride

Cat. No.: B14265907
CAS No.: 141818-63-5
M. Wt: 401.1 g/mol
InChI Key: OFYSUQYRYUPROC-UHFFFAOYSA-N
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Description

3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride is a specialized organic compound used primarily in organic synthesis. It features a benzoyl chloride group substituted with two tert-butyl(dimethyl)silyl groups at the 3 and 4 positions of the benzene ring. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The process can be summarized as follows:

    Protection of Hydroxyl Groups: The hydroxyl groups on the benzene ring are protected by reacting with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine.

    Formation of Benzoyl Chloride: The protected benzene derivative is then reacted with thionyl chloride (SOCl2) to introduce the benzoyl chloride group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Mechanism of Action

The mechanism of action of 3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride primarily involves its reactivity as a benzoyl chloride derivative. The compound can react with nucleophiles to form various derivatives, which can then participate in further chemical transformations. The tert-butyl(dimethyl)silyl groups provide steric protection and stability to the molecule, allowing for selective reactions at the benzoyl chloride site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride is unique due to the presence of both tert-butyl(dimethyl)silyl groups and a benzoyl chloride group. This combination provides enhanced stability and reactivity, making it a versatile reagent in organic synthesis .

Properties

CAS No.

141818-63-5

Molecular Formula

C19H33ClO3Si2

Molecular Weight

401.1 g/mol

IUPAC Name

3,4-bis[[tert-butyl(dimethyl)silyl]oxy]benzoyl chloride

InChI

InChI=1S/C19H33ClO3Si2/c1-18(2,3)24(7,8)22-15-12-11-14(17(20)21)13-16(15)23-25(9,10)19(4,5)6/h11-13H,1-10H3

InChI Key

OFYSUQYRYUPROC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C(=O)Cl)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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